![molecular formula C16H12O6 B191515 Hydroxygenkwanin CAS No. 20243-59-8](/img/structure/B191515.png)
Hydroxygenkwanin
説明
Hydroxygenkwanin is a natural product that has been isolated from the Chinese medicinal plant, Hydrangea macrophylla. It is a member of the flavonoid family and has been found to possess a wide range of biological activities. In recent years, this compound has been studied extensively for its potential therapeutic applications.
科学的研究の応用
Multidrug Resistance in Cancer Cells
Hydroxygenkwanin has been identified as a potential agent in combating multidrug resistance (MDR) in cancer cells. It has been demonstrated to significantly reverse ABCG2-mediated resistance to various anticancer drugs, particularly in ABCG2-overexpressing multidrug-resistant cancer cells. This flavonoid achieves this by inhibiting the drug transport function of ABCG2 without affecting the protein expression of the transporter. The modulation of ATPase activity of ABCG2 and its binding to the substrate-binding pocket of ABCG2 indicate this compound's role in sensitizing cancer cells to treatment, presenting a promising avenue for drug combination therapy trials in patients with tumors expressing higher levels of ABCG2 (Li et al., 2022).
Metabolism Studies
Studies on the metabolism of this compound have shed light on its interaction with human liver microsomes and UDP-glucuronosyltransferase (UGT) enzymes. Demethylation, hydroxylation, and o-glucuronidation have been identified as primary metabolic pathways for this compound, with UGT1A1, UGT1A3, UGT1A9, UGT1A10, and UGT2B7 playing major roles in glucuronidation reactions. These insights contribute to understanding the metabolic mechanism of this compound and provide evidence for further experiments and therapeutic applications (Yuan et al., 2018).
Anti-Glioma and Anti-Cancer Effects
This compound exhibits significant anti-tumor properties. Research has highlighted its anti-glioma activities and synergistic effects when combined with other compounds like Apigenin. It has been shown to inhibit cancer cell proliferation, induce cell cycle arrest, and promote cell apoptosis through mechanisms involving the miR-320a/SOX9 axis, TNF-α level regulation, and the modulation of caspase activations and EMT-related proteins. These findings open up potential pathways for its use in chemotherapy and as a natural product for cancer treatment, particularly in gliomas and osteosarcomas (Wang et al., 2013).
Suppression of Hepatocellular Carcinoma Progression
This compound has been found to inhibit the progression of hepatocellular carcinoma by inducing the expression of miR-320a, which in turn suppresses FOXM1 expression and associated proteins, leading to the suppression of liver cancer cell growth and invasion. These findings substantiate the potential of this compound as a therapeutic agent in liver cancer treatment and highlight its bioactivity against liver cancer (Chou et al., 2019).
Pharmacokinetic Studies and Drug Delivery
Pharmacokinetic studies and drug delivery research involving this compound have led to insights into its bioavailability, delivery mechanisms, and safety profile. Preparation techniques like nanosuspension formulations have enhanced its antitumor efficacy, particularly against breast cancer, offering improved drug delivery options, solubility, and therapeutic effectiveness. These advancements support this compound's potential in clinical settings and further research into its pharmacological applications (Ao et al., 2020).
作用機序
Hydroxygenkwanin (HGK), also known as Luteolin 7-methyl ether, is a flavonoid extracted from Daphne genkwa . It has been the subject of numerous studies due to its potential therapeutic properties, particularly in the context of cancer treatment .
Target of Action
HGK primarily targets the ATP-binding cassette (ABC) drug transporters, specifically ABCB1 and ABCG2 . These transporters are often overexpressed in cancer cells and contribute to multidrug resistance (MDR) . HGK also targets molecules involved in the DNA damage response (DDR), such as RAD51 .
Mode of Action
It inhibits the drug transport function of ABCG2, thereby reversing ABCG2-mediated resistance to multiple cytotoxic anticancer drugs in ABCG2-overexpressing multidrug-resistant cancer cells . HGK also inhibits the expression of RAD51 and progression of homologous recombination, thereby suppressing the ability of cancer cells to repair DNA damage .
Biochemical Pathways
HGK affects several biochemical pathways. It inhibits the progression of homologous recombination, a key pathway in DNA repair . It also stimulates the ATPase activity of ABCG2, indicating its role in energy metabolism . Furthermore, HGK has been shown to induce mitochondrial damage and DNA breaks in glioma cells, leading to cell cycle arrest and apoptosis .
Pharmacokinetics
Its ability to inhibit abcg2, a transporter involved in drug efflux, suggests that it may influence drug bioavailability .
Result of Action
HGK has several molecular and cellular effects. It suppresses the ability of cancer cells to repair DNA damage, enhancing their sensitivity to chemotherapy . It also inhibits abnormal proliferation, migration, and inflammation in vascular smooth muscle cells . Moreover, HGK induces cell cycle arrest and apoptosis in cancer cells .
Action Environment
The action of HGK can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy, as HGK can enhance the sensitivity of cancer cells to chemotherapy . .
特性
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-21-9-5-12(19)16-13(20)7-14(22-15(16)6-9)8-2-3-10(17)11(18)4-8/h2-7,17-19H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRSSAVLTCVNIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Luteolin 7-methyl ether | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037339 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
20243-59-8 | |
Record name | Luteolin 7-methyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20243-59-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroxygenkwanin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020243598 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-O-METHYLLUTEOLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/732GA1Z079 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Luteolin 7-methyl ether | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037339 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
306 - 308 °C | |
Record name | Luteolin 7-methyl ether | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037339 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary molecular targets of hydroxygenkwanin?
A1: this compound has been shown to interact with various molecular targets, including:
- Epidermal Growth Factor Receptor (EGFR): HGK enhances EGFR degradation, suppressing EGFR downstream signaling and exhibiting antitumor activity in non-small cell lung cancer cells, including those resistant to EGFR tyrosine kinase inhibitors (TKIs). []
- Forkhead Box Protein M1 (FOXM1): HGK induces miR-320a expression, which inhibits FOXM1 expression and its downstream targets related to epithelial–mesenchymal transition, suppressing liver cancer cell growth and invasion. []
- Histone Deacetylases (HDACs): HGK inhibits class I HDAC expression, promoting tumor suppressor p21 expression and acetylation/activation of p53 and p65, leading to growth inhibition, migration, and invasion of liver cancer cells, and promoting apoptosis. []
- RAD51: HGK inhibits RAD51 expression, hindering homologous recombination DNA repair, sensitizing hepatocellular carcinoma cells to doxorubicin. []
- PDK1/AKT/mTOR Pathway: HGK regulates this pathway, inhibiting the abnormal proliferation, migration, and inflammation of vascular smooth muscle cells induced by PDGF-BB or TNF-α. []
Q2: How does this compound affect cell cycle progression?
A2: HGK has been shown to induce cell cycle arrest. This effect is mediated through the activation of p21, a cyclin-dependent kinase inhibitor. []
Q3: Does this compound impact cell death pathways?
A3: Yes, HGK promotes apoptosis, a form of programmed cell death. This occurs through the intrinsic apoptotic pathway, involving p53 activation and caspase activation. [, ]
Q4: How does this compound affect tumor metastasis?
A4: HGK has demonstrated an inhibitory effect on tumor metastasis in colorectal cancer models. This effect is attributed to its ability to modulate the polarization of tumor-associated macrophages, which play a crucial role in tumor progression and metastasis. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C16H12O6, and its molecular weight is 299.26 g/mol.
Q6: What are the key spectroscopic characteristics used for this compound identification?
A6: Spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy are instrumental in identifying and characterizing this compound. These techniques provide information about the compound's structure, functional groups, and molecular weight.
Q7: Is there information available regarding the stability and compatibility of this compound with various materials?
A7: Currently, limited data is available concerning the material compatibility and stability of this compound. Further research is needed to assess its performance and applications under diverse conditions.
Q8: Are there any known catalytic properties or applications of this compound?
A8: Based on the available research, this compound is not primarily recognized for its catalytic properties. Its primary focus in research revolves around its biological activities, particularly its anti-cancer potential.
Q9: Have computational methods been used to study this compound?
A9: Yes, computational studies, including in silico docking analysis, have been performed to understand the interaction of this compound with its target proteins. For example, docking studies have investigated the binding of this compound to the inward-open conformation of human ABCG2, a transporter protein associated with multidrug resistance in cancer cells. [] Additionally, network pharmacology approaches have been used to explore the potential mechanisms of action of this compound in various disease models, including neuroprotection and systemic lupus erythematosus. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。